

Application Notes and Protocols for Labeling Oligonucleotides with Cyanine3 DBCO Hexafluorophosphate

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Compound of Interest

Compound Name: *Cyanine3 DBCO
hexafluorophosphate*

Cat. No.: *B15598965*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of **Cyanine3 DBCO hexafluorophosphate** in labeling azide-modified oligonucleotides. This protocol is intended for researchers in molecular biology, diagnostics, and drug development who require high-quality fluorescently labeled nucleic acids for their applications.

Introduction

Cyanine3 (Cy3) is a bright and photostable fluorescent dye widely used for labeling biomolecules.^[1] The dibenzocyclooctyne (DBCO) group enables covalent labeling of azide-modified molecules through a copper-free click chemistry reaction, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).^{[2][3][4]} This bioorthogonal reaction is highly specific and efficient, proceeding under mild conditions suitable for sensitive biomolecules like oligonucleotides.^[4] **Cyanine3 DBCO hexafluorophosphate** is an azide-reactive probe used for imaging azide-labeled biomolecules.^{[5][6]} Labeled oligonucleotides have numerous applications, including Fluorescence In Situ Hybridization (FISH), real-time PCR, FRET studies, and microarray analysis.^{[7][8][9][10][11][12]}

Properties of Cyanine3 DBCO Hexafluorophosphate

A summary of the key quantitative data for **Cyanine3 DBCO hexafluorophosphate** is presented in the table below for easy reference.

Property	Value	Reference
Excitation Maximum (λ_{max})	555 nm	[2] [13]
Emission Maximum (λ_{em})	570 nm	[2] [13]
Molar Extinction Coefficient (ϵ)	150,000 cm ⁻¹ M ⁻¹	[2] [13]
Fluorescence Quantum Yield (Φ)	0.31	[2] [13]
Molecular Weight	902.99 g/mol	[13]
Solubility	Good in DMF, DMSO	[13]

Experimental Protocols

Materials and Reagents

- Azide-modified oligonucleotide
- **Cyanine3 DBCO hexafluorophosphate**
- Anhydrous DMSO or DMF
- Nuclease-free water
- Phosphate-Buffered Saline (PBS), pH 7.4
- Reagents for purification (e.g., HPLC grade acetonitrile, triethylammonium acetate (TEAA))
- Spin desalting columns or appropriate HPLC system and column

Protocol for Labeling Azide-Modified Oligonucleotides

This protocol is a general guideline and may require optimization for specific oligonucleotides and applications.

- Oligonucleotide Preparation: Dissolve the azide-modified oligonucleotide in nuclease-free water or a suitable buffer (e.g., PBS) to a final concentration of 1-5 mM.
- Dye Preparation: Prepare a 10 mM stock solution of **Cyanine3 DBCO hexafluorophosphate** in anhydrous DMSO or DMF. This stock solution should be prepared fresh and protected from light.
- Labeling Reaction:
 - In a microcentrifuge tube, combine the azide-modified oligonucleotide and a 1.5 to 5-fold molar excess of the **Cyanine3 DBCO hexafluorophosphate** stock solution. The final reaction volume can be adjusted with the reaction buffer (e.g., PBS).
 - Ensure the final concentration of DMSO or DMF in the reaction mixture does not exceed 20% to avoid precipitation of the oligonucleotide.
 - Mix the components thoroughly by vortexing.
 - Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light. Longer incubation times may improve labeling efficiency.
- Purification of the Labeled Oligonucleotide: It is crucial to remove unreacted dye and any side products to ensure a high signal-to-noise ratio in downstream applications.^{[7][13]} High-performance liquid chromatography (HPLC) is a highly recommended method for purifying fluorescently labeled oligonucleotides.^{[14][15]}
 - HPLC Purification:
 - System: A reverse-phase HPLC (RP-HPLC) system with a C18 column is suitable for this purpose.^[16]
 - Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
 - Mobile Phase B: 0.1 M TEAA in acetonitrile/water (e.g., 70:30).
 - Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the labeled oligonucleotide. The exact gradient will depend on the length and

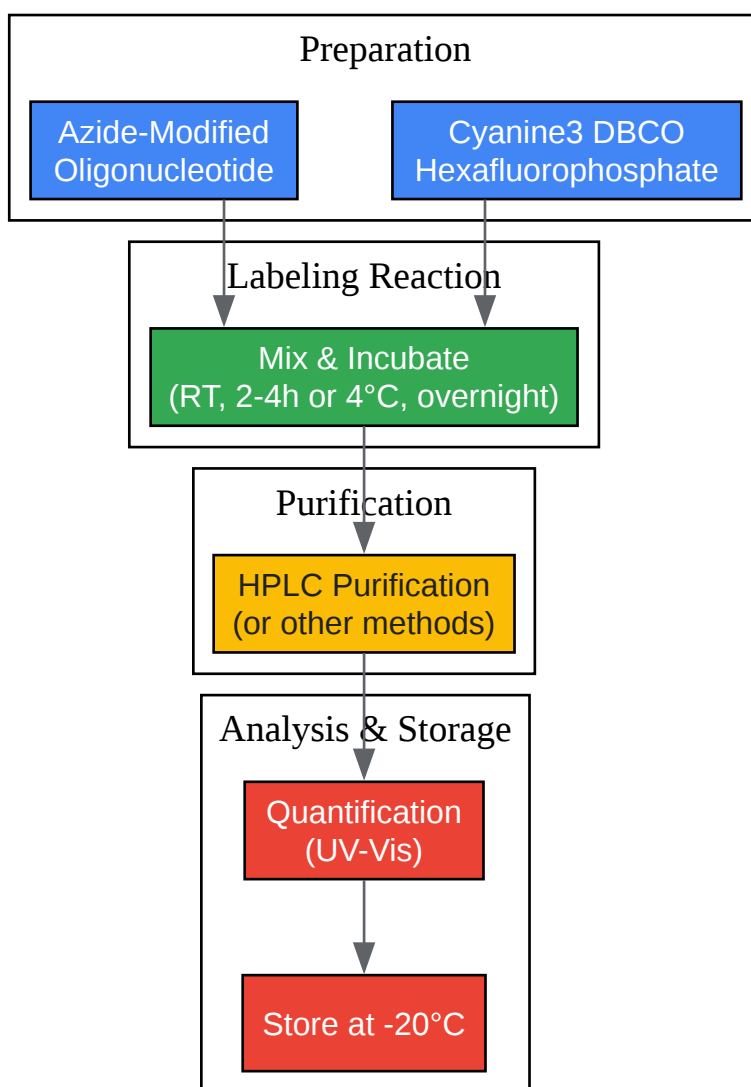
sequence of the oligonucleotide and should be optimized.

- Detection: Monitor the elution at 260 nm (for the oligonucleotide) and ~555 nm (for the Cy3 dye). The peak that absorbs at both wavelengths corresponds to the labeled oligonucleotide.
- Collect the fractions containing the purified labeled oligonucleotide.
- Lyophilize the collected fractions to remove the volatile TEAA buffer.
- Alternative Purification (for smaller scale or less stringent purity requirements):
 - Spin Desalting Columns: These can be used to remove unincorporated dye based on size exclusion. Follow the manufacturer's protocol.
 - Ethanol Precipitation: This can be used to precipitate the oligonucleotide, leaving some of the unreacted dye in the supernatant.
- Quantification and Storage:
 - Resuspend the purified, lyophilized oligonucleotide in a suitable buffer (e.g., TE buffer).
 - Determine the concentration of the oligonucleotide by measuring the absorbance at 260 nm.
 - The degree of labeling can be estimated by measuring the absorbance at 555 nm and using the extinction coefficient of Cy3.
 - Store the labeled oligonucleotide at -20°C or -80°C, protected from light.

Experimental Workflows and Signaling Pathways

Oligonucleotide Labeling Workflow

The following diagram illustrates the general workflow for labeling an azide-modified oligonucleotide with **Cyanine3 DBCO hexafluorophosphate**.

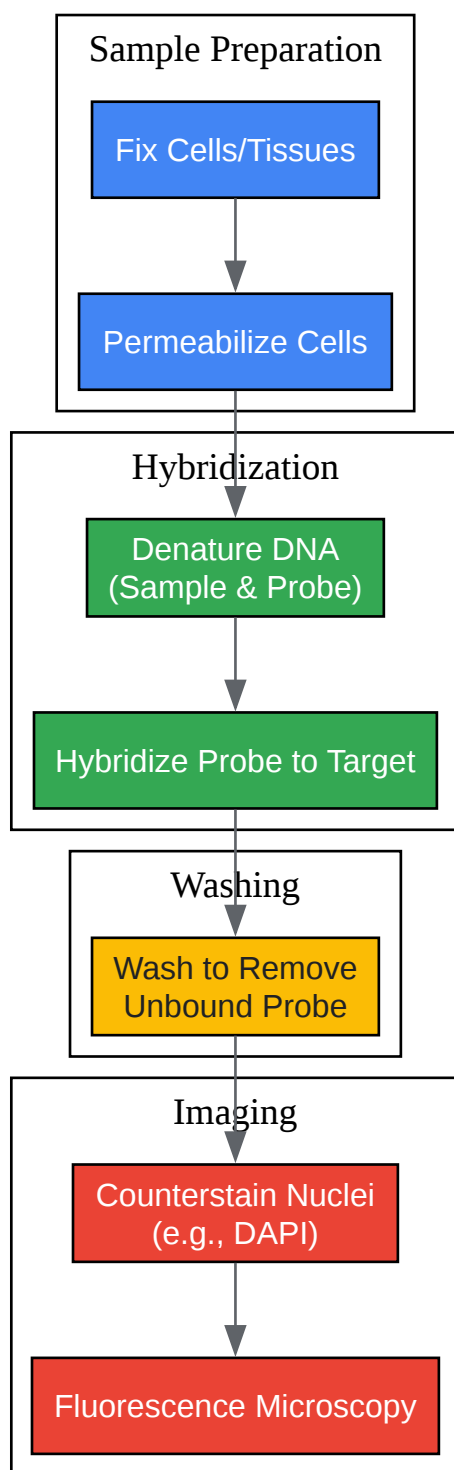


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Caption: Workflow for oligonucleotide labeling.

Fluorescence In Situ Hybridization (FISH) Experimental Workflow

Cy3-labeled oligonucleotides are commonly used as probes in FISH experiments to detect specific DNA or RNA sequences within cells or tissues.[7][17][8]

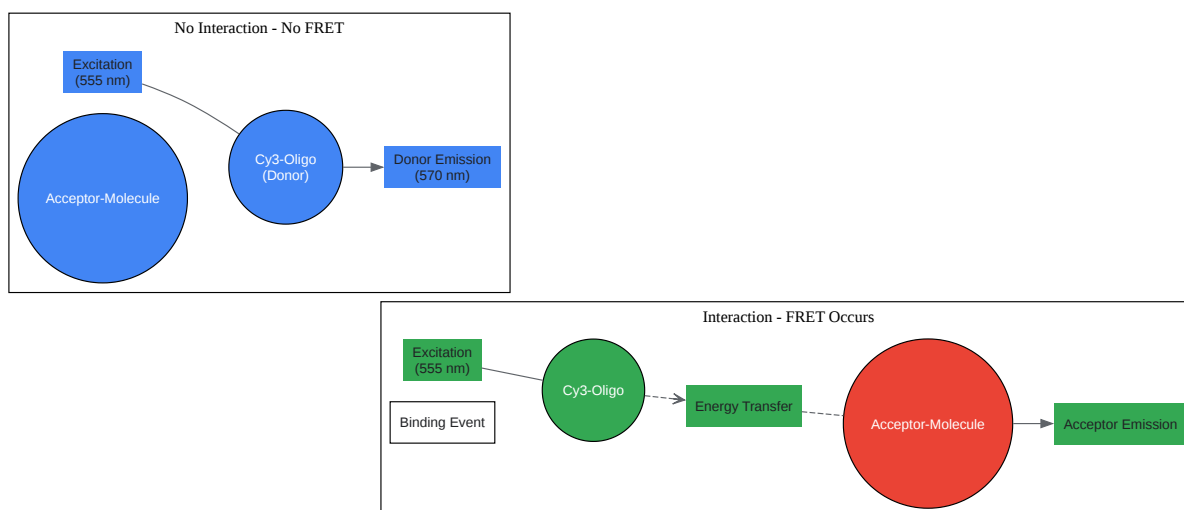


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Caption: General workflow for FISH experiments.

Fluorescence Resonance Energy Transfer (FRET) Signaling

FRET is a powerful technique to study molecular interactions.[11][12] A pair of fluorophores, a donor (e.g., Cy3) and an acceptor, are attached to two different molecules. When the molecules interact and bring the fluorophores into close proximity (typically 1-10 nm), energy is transferred from the excited donor to the acceptor, leading to acceptor fluorescence. This can be used to monitor the binding of a Cy3-labeled oligonucleotide to another labeled biomolecule.



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